molecular formula C12H14N2O2 B11510620 1H-Quinolin-2-one, 3-[(2-hydroxyethylamino)methyl]-

1H-Quinolin-2-one, 3-[(2-hydroxyethylamino)methyl]-

Cat. No.: B11510620
M. Wt: 218.25 g/mol
InChI Key: YBYJVMHPAVAOMG-UHFFFAOYSA-N
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Description

3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is a compound belonging to the quinolone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves the reaction of quinolin-2-one derivatives with 2-hydroxyethylamine. One common method includes the use of ethylene glycol as a solvent and hydroxylamine hydrochloride as a reagent . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine-substituted quinolines, and other functionalized quinoline compounds .

Scientific Research Applications

3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is believed to play a crucial role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific structural features that allow for diverse chemical modifications. Its combination of a quinoline core with a hydroxyethylamino group provides a versatile scaffold for developing new compounds with enhanced biological activities .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-[(2-hydroxyethylamino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C12H14N2O2/c15-6-5-13-8-10-7-9-3-1-2-4-11(9)14-12(10)16/h1-4,7,13,15H,5-6,8H2,(H,14,16)

InChI Key

YBYJVMHPAVAOMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CNCCO

Origin of Product

United States

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